molecular formula C9H22Cl2N2O B11864567 1-(3-Methoxypropyl)piperidin-4-amine dihydrochloride

1-(3-Methoxypropyl)piperidin-4-amine dihydrochloride

Cat. No.: B11864567
M. Wt: 245.19 g/mol
InChI Key: IFDRZSTXKJOJEY-UHFFFAOYSA-N
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Description

1-(3-Methoxypropyl)piperidin-4-amine dihydrochloride is an organic compound with the molecular formula C9H20N2O·2HCl. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Methoxypropyl)piperidin-4-amine dihydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound often involve similar steps but are optimized for large-scale synthesis. The process is designed to be simple and efficient, with the protecting group being recyclable, which facilitates industrial-scale production .

Chemical Reactions Analysis

Types of Reactions

1-(3-Methoxypropyl)piperidin-4-amine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: It can be reduced to form secondary amines.

    Substitution: It undergoes nucleophilic substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like alkyl halides and acyl chlorides are often employed in substitution reactions.

Major Products

The major products formed from these reactions include N-oxides, secondary amines, and various substituted derivatives depending on the reagents used .

Scientific Research Applications

1-(3-Methoxypropyl)piperidin-4-amine dihydrochloride is used in various scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-Methoxypropyl)piperidin-4-amine dihydrochloride involves its interaction with specific molecular targets. It acts as a ligand for certain receptors and enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the final product synthesized from this compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structure, which allows it to act as a versatile intermediate in the synthesis of various pharmaceuticals. Its ability to undergo multiple types of chemical reactions makes it valuable in both research and industrial applications .

Properties

Molecular Formula

C9H22Cl2N2O

Molecular Weight

245.19 g/mol

IUPAC Name

1-(3-methoxypropyl)piperidin-4-amine;dihydrochloride

InChI

InChI=1S/C9H20N2O.2ClH/c1-12-8-2-5-11-6-3-9(10)4-7-11;;/h9H,2-8,10H2,1H3;2*1H

InChI Key

IFDRZSTXKJOJEY-UHFFFAOYSA-N

Canonical SMILES

COCCCN1CCC(CC1)N.Cl.Cl

Origin of Product

United States

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